2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methylamino group, and two fluorine atoms on the butanoic acid backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the butanoic acid backbone can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as azides or halides, onto the butanoic acid backbone.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group facilitates the compound’s incorporation into peptides and proteins, while the difluorobutanoic acid moiety can interact with enzymes and receptors. These interactions can modulate biological processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
Compared to similar compounds, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid is unique due to the presence of two fluorine atoms on the butanoic acid backbone. This structural feature imparts distinct chemical and biological properties, such as increased stability and altered reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C20H19F2NO4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C20H19F2NO4/c1-23(17(19(24)25)10-18(21)22)20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-18H,10-11H2,1H3,(H,24,25) |
InChI Key |
JJVLRKLKKVPSFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CC(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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